molecular formula C10H16O2 B12905406 4-tert-Butyl-3-methoxy-2-methylfuran CAS No. 61186-80-9

4-tert-Butyl-3-methoxy-2-methylfuran

Cat. No.: B12905406
CAS No.: 61186-80-9
M. Wt: 168.23 g/mol
InChI Key: UATYSOQDWVYHKI-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-3-methoxy-2-methylfuran is an organic compound characterized by a furan ring substituted with tert-butyl, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-3-methoxy-2-methylfuran typically involves the alkylation of a furan derivative. One common method is the reaction of 3-methoxy-2-methylfuran with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride.

Industrial Production Methods

Industrial production of 4-(tert-butyl)-3-methoxy-2-methylfuran may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group into the furan ring, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-3-methoxy-2-methylfuran can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

    Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(tert-butyl)-3-methoxy-2-methyl-2-furanone.

    Reduction: Formation of 4-(tert-butyl)-3-methoxy-2-methyltetrahydrofuran.

    Substitution: Formation of various substituted furans depending on the reagent used.

Scientific Research Applications

4-(tert-Butyl)-3-methoxy-2-methylfuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-3-methoxy-2-methylfuran depends on its specific application. In chemical reactions, the tert-butyl group can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl)-3-methoxy-2-methylfuran is unique due to the combination of the furan ring with tert-butyl, methoxy, and methyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61186-80-9

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-tert-butyl-3-methoxy-2-methylfuran

InChI

InChI=1S/C10H16O2/c1-7-9(11-5)8(6-12-7)10(2,3)4/h6H,1-5H3

InChI Key

UATYSOQDWVYHKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CO1)C(C)(C)C)OC

Origin of Product

United States

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